2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
Description
The compound 2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a tetrahydroisoquinoline derivative featuring:
- A tert-butoxycarbonyl (Boc) protecting group at position 2, enhancing stability during synthetic processes.
- A methyl group at position 5, influencing steric and electronic properties.
This compound is primarily utilized as an intermediate in medicinal chemistry and peptide synthesis due to its balanced hydrophobicity (from the Boc group) and reactivity (from the carboxylic acid) .
Properties
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10-6-5-7-12-11(10)8-9-17(13(12)14(18)19)15(20)21-16(2,3)4/h5-7,13H,8-9H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYABXCGDWIVXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C(C2=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Reaction as the Core Cyclization Step
The Pictet-Spengler reaction is the cornerstone for constructing the tetrahydroisoquinoline scaffold. It involves the condensation of a β-phenylethylamine derivative with an aldehyde, followed by intramolecular cyclization.
- Starting materials: Dopamine or 3-hydroxyphenethylamine derivatives react with aldehydes such as ethyl glyoxylate or methyl 4-formylbenzoate.
- The reaction yields amino esters that are subsequently converted into BOC-protected amino esters.
- Phenolic hydroxyl groups may be alkylated to form ethers if required.
- Ester hydrolysis then affords the BOC-protected tetrahydroisoquinoline carboxylic acid scaffold.
Protection of the Amine Group
- The amino group is protected by the tert-butoxycarbonyl (BOC) group using standard carbamate formation techniques.
- Typically, BOC protection is achieved by reacting the free amine with di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions.
- This step is crucial to prevent side reactions during subsequent transformations and to facilitate purification.
Functional Group Transformations and Derivatizations
- After BOC protection, the carboxylic acid group is preserved or introduced by hydrolysis of ester precursors.
- Alkylation at the 5-methyl position or other substitutions can be performed by using appropriate alkyl halides and bases.
- Deprotection of the BOC group is typically done under acidic conditions (e.g., HCl in isopropanol/formic acid) when further functionalization or coupling is needed.
Solid-Phase Synthesis Approach
- A solid-phase synthetic route has been developed for tetrahydroisoquinoline derivatives, including BOC-protected carboxylic acids.
- The BOC-protected tetrahydroisoquinoline carboxylic acid is attached to a nucleophile-sensitive resin via ester linkage.
- After cleavage of the BOC group on the resin, amide coupling is performed with various carboxylic acids.
- Final cleavage liberates the desired tetrahydroisoquinoline derivatives.
- This method allows for efficient synthesis and purification, especially for combinatorial chemistry applications.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pictet-Spengler cyclization | Dopamine + ethyl glyoxylate, acid catalyst | Formation of tetrahydroisoquinoline amino ester |
| 2 | BOC protection | Di-tert-butyl dicarbonate, base | BOC-protected amino ester |
| 3 | Ester hydrolysis | Aqueous base (e.g., LiOH) | BOC-protected tetrahydroisoquinoline carboxylic acid |
| 4 | Optional alkylation | Alkyl halides, base | Alkylated derivatives at phenolic or methyl positions |
| 5 | BOC deprotection | Acidic conditions (HCl in i-PrOH/HCO2H) | Free amine for further coupling |
- Optimization of resin loading and reaction conditions in solid-phase synthesis has been reported to improve yield and purity of BOC-protected tetrahydroisoquinoline carboxylic acids.
- Side products and impurities have been characterized, and reaction parameters adjusted to minimize these during synthesis.
- The use of lithium aluminium hydride reduction followed by chlorination with thionyl chloride (SOCl2) has been employed to transform ester groups into reactive chlorides for further alkylation.
- Amidation reactions using carbodiimide coupling agents (e.g., EDC·HCl) allow for efficient attachment of various acyl groups to the tetrahydroisoquinoline scaffold.
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pictet-Spengler reaction | β-Phenylethylamine + aldehyde, acid catalyst | Efficient ring formation | Requires careful control of conditions |
| BOC Protection | Di-tert-butyl dicarbonate, base | Protects amine, facilitates purification | Additional step, requires deprotection |
| Ester hydrolysis | Aqueous LiOH or similar base | Converts esters to acids | May affect sensitive groups |
| Solid-phase synthesis | Resin-bound intermediates, acid/base treatments | High throughput, easy purification | Resin cost, scale limitations |
| Alkylation (phenolic/methyl) | Alkyl halides, bases (e.g., K2CO3, Cs2CO3) | Introduces functional diversity | Possible side reactions |
| Amidation via carbodiimides | EDC·HCl, amines | Mild conditions, good yields | Carbodiimide byproducts |
The preparation of 2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of classical organic synthesis techniques centered on the Pictet-Spengler cyclization, followed by amine protection with the BOC group and carboxylic acid functionalization. Advances in solid-phase synthesis have enabled more efficient and scalable production of these compounds. Optimization of reaction conditions and purification steps is critical to obtaining high-purity products suitable for pharmaceutical research applications.
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is readily removed under acidic conditions to regenerate the free amine:
-
Conditions : Room temperature, 40–60 minutes
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Outcome :
Table 1: Boc Deprotection and Functionalization
Carboxylic Acid Transformations
The carboxylic acid group participates in standard derivatization reactions:
-
Esterification :
-
Methanol/H<sub>2</sub>SO<sub>4</sub> yields methyl esters.
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Application : Intermediate for amide coupling in drug synthesis.
-
-
Amide Formation :
Heterocyclic Ring Functionalization
The tetrahydroisoquinoline core undergoes selective modifications:
-
Alkylation :
-
Reduction :
Table 2: Biological Activity of Modified Derivatives
| Compound | PPARγ EC<sub>50</sub> | PTP-1B IC<sub>50</sub> | Plasma Glucose Reduction (KK-A<sup>y</sup> mice) |
|---|---|---|---|
| 13jE | 85 nM | 1.0 µM | 45.0% |
| Rosiglitazone | 30 nM | N/A | 31.8% |
Data from , all values statistically significant (p < 0.01).
Hydrogenation and Cyclization
-
Hydrogenation : Pd-C/H<sub>2</sub> reduces unsaturated bonds in side chains .
-
Cyclization : I<sub>2</sub>/PPh<sub>3</sub> promotes oxazole ring formation from methyl 2-amino-3-oxobutanoate .
Stability and Side Reactions
-
Acid Sensitivity : Prolonged exposure to HCl leads to decarboxylation.
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Racemization Risk : Chiral centers (e.g., 3R-configuration) require low-temperature acylation to retain stereochemistry .
Key Research Findings
-
Partial PPARγ agonists derived from this scaffold demonstrate improved safety profiles compared to rosiglitazone, with reduced hepatotoxicity and plasma volume expansion .
-
The carboxylic acid group enhances solubility for in vivo studies (C<sub>max</sub> = 28.6 µg/mL at 10 mg/kg in rats) .
This compound’s versatility in medicinal chemistry is underscored by its role in synthesizing bioactive molecules with dual mechanisms (e.g., PPARγ modulation and PTP-1B inhibition). Future research may explore its utility in targeted drug delivery systems.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Position : The methyl group at position 5 in the target compound contrasts with the chloro group at position 8 in the Enamine analog, which may confer greater lipophilicity but also steric challenges .
- Carbonyl Group Variation : The Boc group in the target compound offers superior acid stability compared to the thiazole-containing analog, which may undergo hydrolysis under acidic conditions due to the electron-deficient heterocycle.
Physicochemical Properties
- Solubility : The Boc group in the target compound increases hydrophobicity compared to the thiazole analog, which has a polar heterocycle. However, the carboxylic acid at position 1 enhances aqueous solubility relative to the Enamine compound’s carboxylic acid at position 5.
- Acidity: The carboxylic acid at position 1 (target) likely has a lower pKa (~2–3) than the position 3 analog (~4–5) due to proximity to the electron-withdrawing tetrahydroisoquinoline nitrogen.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Use chemical safety goggles, gloves, and flame-retardant protective clothing to minimize skin/eye exposure . Ensure adequate ventilation and proximity to eyewash stations/safety showers . For spills, collect material via vacuum or sweeping into sealed containers, and dispose via licensed waste management services in compliance with regional regulations . Avoid environmental release; no toxicity data is available, necessitating precautionary measures .
Q. How can researchers verify the purity of this compound after synthesis or procurement?
- Methodological Answer: Purity assessment typically involves GC/MS for volatile organic compound (VOC) analysis, as demonstrated in analogous tert-butoxycarbonyl-protected compounds . High-performance liquid chromatography (HPLC) with UV detection is recommended for non-volatile impurities. Cross-reference with CAS-registered melting points (e.g., 150–151°C for structurally similar Boc-protected acids ) and elemental analysis to confirm molecular composition.
Q. What synthetic strategies are employed to introduce the tert-butoxycarbonyl (Boc) group into tetrahydroisoquinoline derivatives?
- Methodological Answer: The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine). For example, in analogous systems, Boc protection of secondary amines occurs in anhydrous dichloromethane at 0–25°C . Post-synthesis, the carboxylic acid moiety may require selective deprotection using TFA/water mixtures while retaining the Boc group .
Advanced Research Questions
Q. How is this compound utilized as an intermediate in synthesizing complex heterocyclic systems?
- Methodological Answer: The tetrahydroisoquinoline core serves as a scaffold for bioactive molecules. For instance, in peptide mimetics, the carboxylic acid group is activated (e.g., via EDC/HOBt) for amide coupling with amino acid residues, as seen in imidazole-based derivatives (e.g., 5{84}: 4-[{4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl]-1H-imidazole) . The Boc group enhances solubility during solid-phase synthesis and is later cleaved under acidic conditions .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Contradictions in NMR or MS data may arise from rotameric equilibria or residual solvents. For Boc-protected tetrahydroisoquinolines, dynamic NMR (variable-temperature studies) can resolve splitting caused by restricted rotation . High-resolution MS (HRMS) and 2D-COSY experiments are critical for distinguishing regioisomers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What methodologies mitigate environmental risks during large-scale experimental use?
- Methodological Answer: Despite limited ecotoxicological data , adopt green chemistry principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
